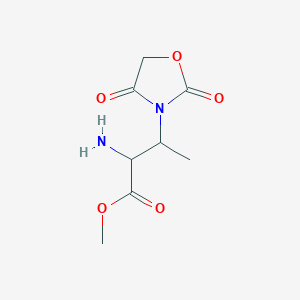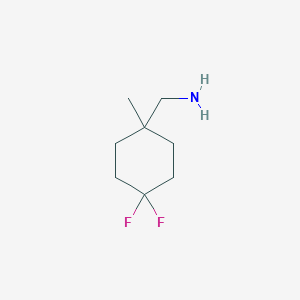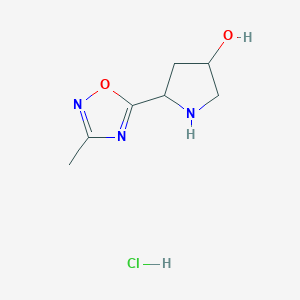![molecular formula C12H18ClNO3 B1433139 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride CAS No. 1432679-97-4](/img/structure/B1433139.png)
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride
説明
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride, also known as MPPA, is a synthetic compound that has been widely used in scientific research. MPPA is a derivative of 2-amino-2-methyl-1-propanol and phenoxyethanol, and it has been shown to have potential therapeutic applications in various fields.
科学的研究の応用
Corrosion Inhibition
The Schiff bases derived from L-Tryptophan, including compounds similar to 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride, have been studied for their effect on corrosion inhibition of stainless steel in acidic environments. These compounds show good inhibition efficiency, operating predominantly through control of the cathodic reaction and are found to adhere to stainless steel surfaces following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Herbicide and Antimicrobial Activity
Studies have shown that derivatives of 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid, such as dichlofop-methyl, exhibit herbicidal effects on specific plant species and inhibit certain auxin-stimulated growth processes (Shimabukuro et al., 1978). Additionally, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have displayed significant antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
Fluorescence Derivatisation
This compound has been used in fluorescence derivatisation of amino acids. The derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).
Anti-Inflammatory Properties
New phenolic compounds derived from this class of chemicals have been isolated from plant sources and have shown modest inhibitory activities against NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
特性
IUPAC Name |
2-methyl-2-(2-phenoxyethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)15)13-8-9-16-10-6-4-3-5-7-10;/h3-7,13H,8-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRNSLWQWTJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





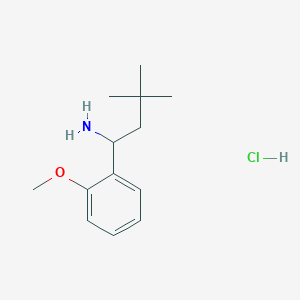
![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)

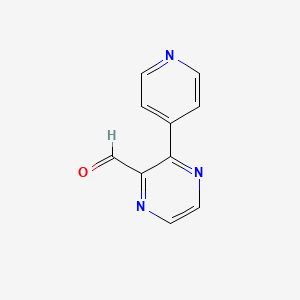
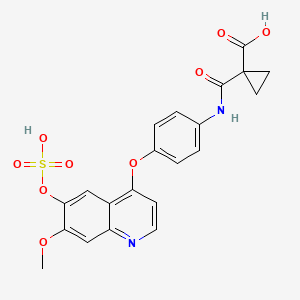
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)
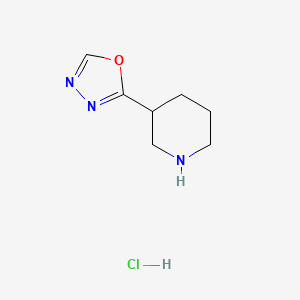

![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
